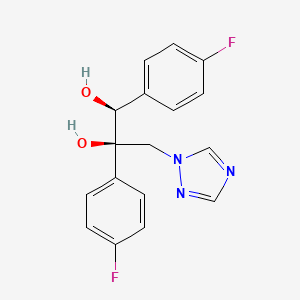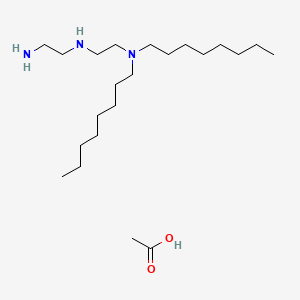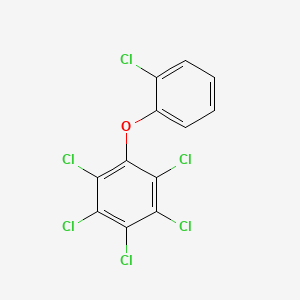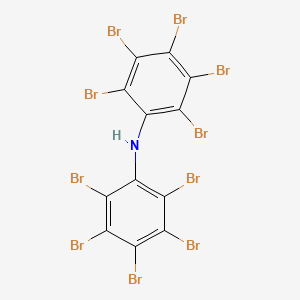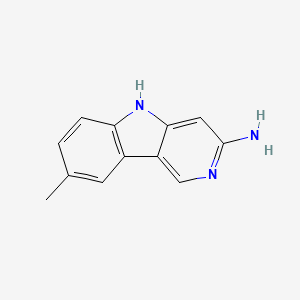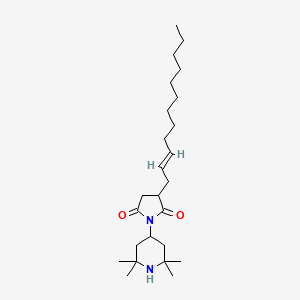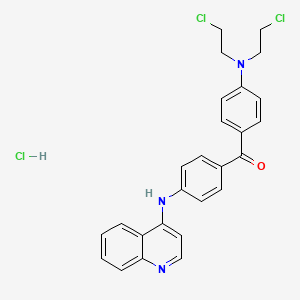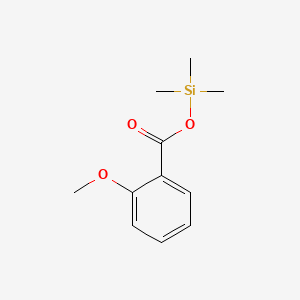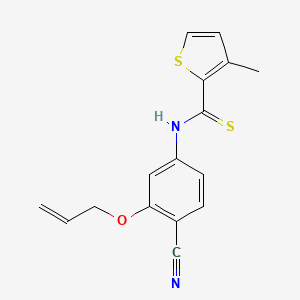
2-Thiophenecarbothioamide, N-(4-cyano-3-(2-propenyloxy)phenyl)-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Thiophenecarbothioamide, N-(4-cyano-3-(2-propenyloxy)phenyl)-3-methyl- is a complex organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a cyano group, a propenyloxy group, and a methyl group attached to the phenyl ring. The compound’s unique structure makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenecarbothioamide, N-(4-cyano-3-(2-propenyloxy)phenyl)-3-methyl- typically involves multiple steps, including the formation of the thiophene ring and the subsequent functionalization of the phenyl ring. One common synthetic route involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a suitable dicarbonyl compound with elemental sulfur or a sulfur-containing reagent under acidic conditions.
Functionalization of the Phenyl Ring: The phenyl ring is functionalized by introducing the cyano, propenyloxy, and methyl groups. This can be achieved through various organic reactions such as nucleophilic substitution, electrophilic addition, and alkylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Thiophenecarbothioamide, N-(4-cyano-3-(2-propenyloxy)phenyl)-3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the cyano group to an amine group or reduce the thiophene ring to a dihydrothiophene.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and alcohols are used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and dihydrothiophenes.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Thiophenecarbothioamide, N-(4-cyano-3-(2-propenyloxy)phenyl)-3-methyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Thiophenecarbothioamide, N-(4-cyano-3-(2-propenyloxy)phenyl)-3-methyl- depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors, leading to modulation of biochemical pathways. The presence of functional groups such as the cyano and propenyloxy groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Thiophenecarbothioamide, N-(4-cyano-3-(2-propenyloxy)phenyl)-3-ethyl-
- 2-Thiophenecarbothioamide, N-(4-cyano-3-(2-propenyloxy)phenyl)-3-propyl-
- 2-Thiophenecarbothioamide, N-(4-cyano-3-(2-propenyloxy)phenyl)-3-butyl-
Uniqueness
The uniqueness of 2-Thiophenecarbothioamide, N-(4-cyano-3-(2-propenyloxy)phenyl)-3-methyl- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to its analogs with different alkyl groups, the methyl group may influence its reactivity, solubility, and interaction with molecular targets.
Properties
CAS No. |
178870-16-1 |
|---|---|
Molecular Formula |
C16H14N2OS2 |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
N-(4-cyano-3-prop-2-enoxyphenyl)-3-methylthiophene-2-carbothioamide |
InChI |
InChI=1S/C16H14N2OS2/c1-3-7-19-14-9-13(5-4-12(14)10-17)18-16(20)15-11(2)6-8-21-15/h3-6,8-9H,1,7H2,2H3,(H,18,20) |
InChI Key |
XGEAISXURPEFEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C(=S)NC2=CC(=C(C=C2)C#N)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


